3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is the direct oxidation of 2,3-cyclopentenopyridine analogues to the desired pyrrolo[3,4-b]pyridine structure using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant . This reaction is carried out at room temperature in water, yielding high chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can help mitigate necroptosis-related diseases.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit necroptosis inhibitory activity and share a similar pyrrolo core structure.
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives: These compounds are potent mTORC1/mTORC2 dual inhibitors and share structural similarities with the pyrrolo[3,4-b]pyridine core.
Uniqueness
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is unique due to its specific combination of functional groups and its potential as a necroptosis inhibitor. This makes it a valuable compound for research in cell death mechanisms and therapeutic applications.
Properties
Molecular Formula |
C20H19N5O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H19N5O3/c1-24-15-7-3-2-6-14(15)23-16(24)8-11-21-17(26)9-12-25-19(27)13-5-4-10-22-18(13)20(25)28/h2-7,10H,8-9,11-12H2,1H3,(H,21,26) |
InChI Key |
ZTABCWRNOHCECT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4 |
Origin of Product |
United States |
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